N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide
Description
N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide is a thieno[2,3-d]pyrimidine derivative characterized by a methylsulfanyl linker, a cyanomethyl-cyclopropylamide substituent, and a 5,6-dimethyl-4-oxo core.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-9-10(2)25-16-14(9)15(22)19-13(20-16)8-24-11(3)17(23)21(7-6-18)12-4-5-12/h11-12H,4-5,7-8H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYUFBCMXOZPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CSC(C)C(=O)N(CC#N)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under specific conditionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing functional groups under suitable conditions. .
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor effects. The thienopyrimidine derivatives are often studied for their ability to inhibit cancer cell proliferation. For instance, thienopyrimidines have shown promise in targeting specific pathways involved in tumor growth and metastasis.
Antiviral Properties
Compounds analogous to N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide have been explored for their antiviral activities. The thienopyrimidine scaffold has been linked to the inhibition of viral replication processes, making it a candidate for further investigation in antiviral drug development.
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in various diseases. Enzyme inhibitors derived from thienopyrimidine structures are frequently evaluated for their potential to modulate enzymatic activity related to inflammatory and metabolic disorders.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the antitumor effects of a thienopyrimidine derivative structurally related to this compound. The results demonstrated significant inhibition of cell growth in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Case Study 2: Antiviral Research
In another investigation, researchers synthesized several thienopyrimidine derivatives and assessed their antiviral efficacy against influenza viruses. The results indicated that certain modifications to the thienopyrimidine structure enhanced antiviral activity, providing insights into structure-activity relationships that could be applied to this compound.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Analogues
Compound A: N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide ()
- Structural Differences: Replaces the cyanomethyl-cyclopropyl group with a cyclohexylamide.
- Implications: The cyclohexyl group enhances lipophilicity (calculated logP ~3.5 vs. The absence of a cyanomethyl group may reduce electrophilicity, lowering reactivity with biological nucleophiles (e.g., cysteine residues in enzymes) .
Compound B: N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide ()
- Structural Differences: Features a pyrimidine-benzyl group instead of a thienopyrimidine core.
- Implications :
- The methoxypyrimidine moiety may engage in hydrogen bonding with target proteins, unlike the methylsulfanyl group in the target compound, which could favor hydrophobic interactions.
- Higher synthetic yield (82% vs. unreported for the target compound) suggests optimized reaction conditions for Compound B .
Sulfanyl-Linked Propanamides
Compound C: 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides ()
- Structural Differences: Replaces the thienopyrimidine core with an oxadiazole-thiazole hybrid.
- Implications: The oxadiazole-thiazole system may confer stronger π-π stacking interactions in enzyme binding pockets compared to the planar thienopyrimidine. Synthetic routes for Compound C involve CS2/KOH-mediated cyclization, contrasting with the Pd-catalyzed coupling steps used for thienopyrimidines (e.g., ) .
Complex Amide Derivatives
Compound D : (R/S)-N-[(stereoisomeric diphenylhexanyl)]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide ()
- Structural Differences: Incorporates a tetrahydropyrimidinone group and stereochemically diverse backbone.
- Implications: The stereochemical complexity of Compound D may enhance target specificity but complicates synthesis. The 2-oxotetrahydropyrimidinyl group could mimic natural substrates in enzymatic assays, unlike the cyanomethyl group in the target compound, which may act as a electrophilic warhead .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide is a complex organic compound with potential biological activities. Its molecular formula is CHNOS, and it has garnered interest due to its structural features that may confer various pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1241147-52-3 |
| Molecular Weight | 376.5 g/mol |
| Molecular Formula | CHNOS |
| Density | Not Available |
| Melting Point | Not Available |
The biological activity of this compound can be attributed to its structural motifs, particularly the thieno[2,3-d]pyrimidine moiety, which is known for its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the cyanomethyl and cyclopropyl groups may enhance its lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activities
Research indicates that compounds similar to N-(cyanomethyl)-N-cyclopropyl derivatives exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that thieno[2,3-d]pyrimidine derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have demonstrated potent antiproliferative effects on glioblastoma multiforme and breast adenocarcinoma cells at low concentrations (nanomolar range) .
- Morphological changes indicative of apoptosis (e.g., chromatin condensation) were observed in treated cells, suggesting that N-(cyanomethyl)-N-cyclopropyl derivatives may induce programmed cell death in cancer cells .
- Antimicrobial Activity :
- Enzyme Inhibition :
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. Among these, a compound structurally similar to N-(cyanomethyl)-N-cyclopropyl showed an IC value in the nanomolar range against glioblastoma cells, outperforming traditional chemotherapeutics like etoposide .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thienopyrimidine derivatives. The results indicated that several synthesized compounds exhibited significant inhibitory activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis . This suggests that modifications in the structure could enhance efficacy against resistant pathogens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
